2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate
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Overview
Description
2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a chlorophenyl group, and two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves multicomponent reactions. One common method is the Knoevenagel condensation followed by a Michael addition. For example, phenylglyoxal hydrate can react with 4-chlorobenzaldehyde in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or benzene and catalysts like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate
Uniqueness
2-Oxo-2-phenylethyl 4-(4-chlorophenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds without this group.
Properties
Molecular Formula |
C18H15ClO4 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
phenacyl 4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C18H15ClO4/c19-15-8-6-14(7-9-15)16(20)10-11-18(22)23-12-17(21)13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI Key |
YCYJBMZQCDSARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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